molecular formula C17H17N5O2 B2493286 2-methoxy-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)nicotinamide CAS No. 2034569-16-7

2-methoxy-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)nicotinamide

Cat. No. B2493286
CAS RN: 2034569-16-7
M. Wt: 323.356
InChI Key: BNJQTHYBOVTKEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)nicotinamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as MPPN and has been synthesized using various methods. The following paper will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for this compound.

Scientific Research Applications

Imidazole is a five-membered heterocyclic ring containing three carbon atoms, two nitrogen atoms, and two double bonds. It serves as the core structure for various natural products, including histidine, purine, histamine, and DNA-based structures. Imidazole derivatives have gained prominence due to their diverse chemical and biological activities . Our focus here is on the specific compound mentioned.

Pharmacological Activities

Antibacterial and Antimycobacterial Properties: Imidazole derivatives have demonstrated antibacterial and antimycobacterial effects. For instance, researchers synthesized 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole and found potent antimycobacterial activity against Mycobacterium tuberculosis strains .

Anti-Inflammatory and Antitumor Effects: Certain imidazole-containing compounds exhibit anti-inflammatory and antitumor properties. These derivatives may play a role in modulating inflammatory responses and inhibiting tumor growth.

Antidiabetic and Antioxidant Activities: Imidazole-based compounds have been investigated for their potential in managing diabetes and acting as antioxidants. Their ability to scavenge free radicals contributes to their antioxidant effects.

Antiviral and Antiprotozoal Actions: Researchers have explored imidazole derivatives as antiviral agents. These compounds may interfere with viral replication processes. Additionally, they show promise as antiprotozoal agents, combating parasitic infections.

Other Activities: Imidazole derivatives have been studied for their antipyretic, anti-allergic, antihelmintic, and ulcerogenic activities. Commercially available drugs containing the 1,3-diazole ring include clemizole (antihistaminic), omeprazole (antiulcer), and metronidazole (antibacterial) .

Molecular Docking Studies

Recent research has employed molecular docking techniques to explore the interactions of imidazole derivatives with specific biological targets. These studies provide insights into their binding affinities and potential therapeutic applications .

Specific Applications

Hematological Disorders: Compound 1 (2-methoxy-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)nicotinamide) shows promise in treating hematological disorders such as sickle cell disease.

Pulmonary Diseases: The same compound may have implications for pulmonary diseases, including idiopathic pulmonary fibrosis. Its mechanism of action warrants further investigation .

Read more Molecular docking study Patent details

properties

IUPAC Name

2-methoxy-N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2/c1-22-15(7-9-21-22)14-6-5-12(10-19-14)11-20-16(23)13-4-3-8-18-17(13)24-2/h3-10H,11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNJQTHYBOVTKEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=NC=C(C=C2)CNC(=O)C3=C(N=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)nicotinamide

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